1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride
Description
1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane-carboxylic acid derivative with a substituted piperidine ring. The compound features:
- 4-Hydroxy-1-methylpiperidin-4-yl substituent: Introduces hydrogen-bonding capability (via hydroxyl group) and steric bulk (methyl group) .
- Hydrochloride salt: Enhances water solubility and bioavailability .
This structure is commonly used in medicinal chemistry as a building block for drug candidates, particularly targeting central nervous system (CNS) receptors or enzymes requiring rigid, spatially constrained ligands.
Properties
IUPAC Name |
1-(4-hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIPZJCVZOCRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2(CC2)C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 4-hydroxy-1-methylpiperidine.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropane moiety to the piperidine ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which involves the addition of a carboxyl group to the cyclopropane ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to HCACM may exhibit neuroactive properties. The structural features of HCACM allow it to interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Studies have shown that related piperidine derivatives can inhibit enzymes like acetylcholinesterase, which is significant in treating neurodegenerative diseases such as Alzheimer's disease .
Anticancer Activity
Recent investigations have highlighted the potential of HCACM in anticancer therapies. Its unique structure may enhance binding affinity to cancer-related targets, leading to improved cytotoxicity against various cancer cell lines. For instance, compounds derived from similar frameworks have demonstrated better apoptosis induction in tumor models compared to standard chemotherapeutics .
Drug Design and Bioisosterism
The concept of bioisosterism plays a critical role in drug design involving HCACM. By modifying the compound's structure while retaining its biological activity, researchers can optimize potency and selectivity against specific targets. This approach has been successfully applied in designing inhibitors for viral infections, showcasing the versatility of HCACM derivatives in pharmaceutical development .
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of HCACM showed enhanced cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound's three-dimensional structure was crucial for its interaction with cellular targets, leading to improved therapeutic outcomes compared to traditional agents like bleomycin .
Case Study 2: Neuroprotective Effects
In another investigation, related piperidine derivatives were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The results indicated promising neuroprotective effects, suggesting that HCACM could be further developed for treating Alzheimer's disease by enhancing cognitive function through cholinergic modulation .
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-{1-[(tert-Butoxy)carbonyl]-4-hydroxypiperidin-4-yl}cyclopropane-1-carboxylic Acid
- Key Differences :
- Impact :
Methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate Hydrochloride
- Key Differences :
- Impact :
- Molecular Data: Property Value Molecular Formula C10H18ClNO2 Molecular Weight 219.71 g/mol CAS Number 2613383-14-3
1-(Morpholin-4-yl)cyclopropane-1-carboxylic Acid Hydrochloride
1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride
1-(Pyridin-2-yl)cyclopropane-1-carboxylic Acid Hydrochloride
1-Hydroxycyclopropane-1-carboxylic Acid
- Key Differences :
- Impact: Simplified structure with higher aqueous solubility. Limited utility in CNS targeting due to absence of heterocyclic pharmacophores .
Structural and Pharmacological Trends
Substituent Effects
- Hydroxyl/Methyl Groups (Target Compound) : Improve target binding via hydrogen bonding and steric stabilization .
- Esterification (Methyl Ester Derivatives) : Enhances lipophilicity but requires metabolic activation .
- Heterocycle Replacement (Morpholine, Pyridine) : Alters polarity, solubility, and binding modes .
Salt Forms
- Hydrochloride salts universally improve solubility and stability compared to free bases or esters .
Biological Activity
1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid; hydrochloride (HCACM) is a compound characterized by its unique structural features, including a cyclopropane ring and a piperidine moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
Structural Characteristics
The molecular formula of HCACM is , with a molecular weight of 235.71 g/mol. The presence of functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) enhances its reactivity and solubility in aqueous environments, making it suitable for various biological applications .
Biological Activity Overview
Research indicates that HCACM exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that HCACM may possess antimicrobial activity, although specific mechanisms and efficacy against various pathogens require further investigation.
- Inhibition of Ethylene Biosynthesis : Cyclopropane carboxylic acids have been explored for their ability to inhibit ethylene production in plants, which is crucial for regulating fruit ripening and senescence. HCACM's structural analogs have shown promise in this area .
- Neuroactive Properties : The piperidine structure suggests potential neuroactive effects, potentially influencing neurotransmitter systems .
Synthesis
The synthesis of HCACM typically involves multi-step organic reactions, which may include the following methodologies:
- Formation of the Cyclopropane Ring : Utilizing cyclopropanation techniques.
- Piperidine Derivation : Modifying piperidine derivatives to introduce the hydroxyl and carboxylic acid functionalities.
- Hydrochloride Salt Formation : Enhancing solubility through the formation of hydrochloride salt .
1. Inhibition of Ethylene Biosynthesis
A study focused on cyclopropane carboxylic acid derivatives demonstrated that compounds structurally related to HCACM could effectively inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a critical role in ethylene biosynthesis in plants. The binding affinities were evaluated through molecular docking studies, revealing significant interaction energies that suggest potential for agricultural applications .
| Compound | Binding Energy (ΔG) | Binding Constant (Kb) |
|---|---|---|
| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 kcal/mol | |
| (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 kcal/mol | |
| Pyrazinoic acid | -5.3 kcal/mol |
3. Neuroactivity
The structural features of HCACM imply potential interactions with neurotransmitter receptors, particularly due to the presence of the piperidine moiety. In silico studies have indicated possible binding sites on neurotransmitter receptors, although empirical data is needed to confirm these interactions .
Q & A
Basic: What are the recommended safety protocols for handling 1-(4-Hydroxy-1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood.
- First Aid:
- Storage: Store in a cool, dry place, segregated from incompatible substances (e.g., strong oxidizers).
Basic: What synthetic routes are documented for preparing this compound, and what are the critical reaction parameters?
Answer:
- Key Steps:
- Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using a carbene precursor (e.g., CH₂N₂) under controlled pH (neutral to slightly acidic) .
- Piperidine Functionalization: Quaternization of the piperidine nitrogen with methyl iodide under alkaline conditions (pH >10) .
- Hydrochloride Salt Formation: Precipitation using concentrated HCl in ethanol, followed by recrystallization .
- Optimization: Reaction temperature (0–5°C for cyclopropanation), stoichiometric control of methylating agents, and solvent polarity adjustments (e.g., THF vs. DCM) to improve yield .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Answer:
- Methodology:
- Controlled Solubility Assays: Use standardized conditions (25°C, 1 atm) with HPLC-grade solvents.
- Analytical Techniques:
- HPLC-PDA: Quantify dissolved compound at λmax ≈ 260 nm .
- Karl Fischer Titration: Measure residual water content, as hygroscopicity may skew results .
3. Data Normalization: Account for polymorphic forms (e.g., anhydrous vs. hydrate) via XRPD . - Case Study: Discrepancies in aqueous solubility (e.g., 1.2 mg/mL vs. 0.8 mg/mL) may arise from pH-dependent ionization (pKa ≈ 3.8 for carboxylic acid) .
Advanced: What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing:
- Key Findings:
Basic: Which analytical methods are validated for assessing the purity of this compound?
Answer:
- Chromatography:
- Spectroscopy:
- Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?
Answer:
- In Vitro Assays:
- Computational Modeling:
Basic: What are the documented physicochemical properties of this compound?
Answer:
Advanced: How can researchers address low yields in the final hydrochloride salt formation step?
Answer:
- Optimization Strategies:
- Case Study: Switching from HCl gas to concentrated HCl in isopropanol increased yield from 65% to 82% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
